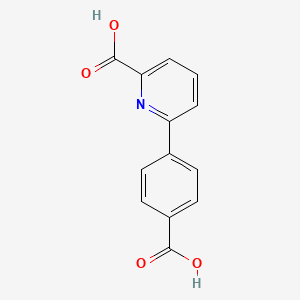

6-(4-Carboxyphenyl)picolinic acid

Descripción

6-(4-Carboxyphenyl)picolinic acid (CAS: 676339-81-4) is a pyridine-based dicarboxylic acid derivative with the molecular formula C₁₃H₉NO₄ and a molar mass of 243.21 g/mol . Its structure comprises a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a 4-carboxyphenyl group.

Key physicochemical properties include a predicted density of 1.405 g/cm³, boiling point of 500.8°C, and pKa of 2.07, indicating moderate acidity comparable to other aromatic carboxylic acids . The compound is typically stored under dry conditions at room temperature.

Propiedades

IUPAC Name |

6-(4-carboxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-6-4-8(5-7-9)10-2-1-3-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHKLEMDIJYCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687454 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-89-3 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-carboxybenzaldehyde under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide, with heating to promote the formation of the desired product .

Industrial Production Methods: Industrial production of 6-(4-Carboxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 6-(4-Carboxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 6-(4-Carboxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This disruption can affect various cellular processes, including viral replication and cell homeostasis . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .

Comparación Con Compuestos Similares

Sulfonyl and Sulfonamido Derivatives

Compounds such as 6-((Methylsulfonyl)methyl)picolinic acid (6) , 6-(Methylsulfonamido)picolinic acid (7) , and 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) () feature sulfonyl or sulfonamido groups. These substituents introduce strong electron-withdrawing effects, altering reactivity and solubility:

- Compound 6 (methylsulfonyl): Synthesized via alkylation with methylsulfonyl chloride, yielding a white solid. The sulfonyl group increases polarity, enhancing aqueous solubility compared to the carboxyphenyl analog.

Carbamoyl Derivatives

and describe picolinic acid derivatives with carbamoyl groups (e.g., benzylcarbamoyl, phenethylcarbamoyl). These compounds, such as 6-(Benzylcarbamoyl)picolinic acid (87% yield), exhibit:

- Enhanced steric bulk : Larger substituents like benzyl or cyclohexyl reduce solubility but improve target selectivity.

- Variable bioactivity : The 6-(Isobutylcarbamoyl) derivative (71% yield) showed moderate inhibition of New Delhi metallo-β-lactamase-1 (NDM-1), while smaller substituents (e.g., isopropyl) had lower efficacy .

Phosphonomethyl Derivatives

These compounds are potent inhibitors of metalloenzymes, with 18e (4-hydroxyphenyl variant) showing the highest yield (82%) and affinity for zinc-containing active sites .

Halogenated Phenyl Derivatives

Formyl and BOC-Protected Derivatives

- 6-(4-Formylphenyl)picolinic acid (CAS: 566198-31-0, MW: 227.2 g/mol): The formyl group enables further functionalization (e.g., Schiff base formation), useful in drug conjugation or metal-organic frameworks .

- 6-(tert-Butoxycarbonyl)picolinic acid (CAS: 575433-76-0, MW: 223.22 g/mol): The BOC group acts as a protective moiety for the carboxyl group during synthetic steps, later removed under acidic conditions .

Structural and Functional Trends

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -COOH) lower the pKa of the carboxyl group, enhancing ionization and solubility. Conversely, electron-donating groups (e.g., -OCH₃) reduce acidity.

- Biological Activity: Carboxyphenyl and phosphonomethyl derivatives show superior metallo-β-lactamase inhibition due to dual chelation sites (carboxyl and pyridine nitrogen) .

- Synthetic Yields: Carbamoyl derivatives generally exhibit higher yields (35–87%) compared to phosphonomethyl analogs (44–82%), reflecting differing reaction efficiencies .

Actividad Biológica

6-(4-Carboxyphenyl)picolinic acid, a derivative of picolinic acid, has garnered attention for its diverse biological activities. This compound features a carboxyphenyl group at the sixth position of the picolinic acid structure, which enhances its biochemical interactions and potential therapeutic applications. This article explores the biological activity of 6-(4-Carboxyphenyl)picolinic acid, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉NO₄

- CAS Number : 1261948-89-3

- Molecular Weight : 245.21 g/mol

The compound's unique structure allows it to interact with various biological targets, notably zinc finger proteins (ZFPs), which are crucial in many cellular processes.

6-(4-Carboxyphenyl)picolinic acid primarily acts by binding to zinc finger proteins. This interaction disrupts their function, leading to inhibition of viral replication and potential anticancer effects. The compound is involved in several biochemical pathways, particularly those related to zinc transport and cellular signaling.

Biochemical Pathways

- Zinc Transport : The compound plays a significant role in modulating zinc bioavailability, which is essential for numerous biological functions.

- Antiviral Activity : In vitro studies indicate that 6-(4-Carboxyphenyl)picolinic acid exhibits antiviral properties by inhibiting the replication of viruses through its action on ZFPs.

Antimicrobial Properties

Research indicates that 6-(4-Carboxyphenyl)picolinic acid possesses antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cellular processes.

Anticancer Effects

Studies have shown that this compound can inhibit the growth of cancer cells. For instance, preliminary bioassays demonstrate moderate activity against human liver carcinoma (HepG2) cells, with IC₅₀ values indicating a promising therapeutic potential.

Case Studies and Research Findings

Recent studies highlight the compound's efficacy in various contexts:

- Antiviral Studies : In vitro assays demonstrated that 6-(4-Carboxyphenyl)picolinic acid effectively inhibited viral replication in cell cultures, showcasing its potential as an antiviral agent.

- Anticancer Research : A study evaluating the anticancer activity of metal complexes derived from this compound reported significant inhibitory effects on HepG2 cells. The IC₅₀ values ranged from 9.08 to 19.7 μg/ml for different complexes .

- Zinc Finger Protein Interaction : Research indicates that the binding affinity of 6-(4-Carboxyphenyl)picolinic acid for ZFPs may be a critical factor in its biological activity, suggesting avenues for further exploration in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Picolinic Acid | Simple derivative | Limited antimicrobial effects |

| Nicotinic Acid | Isomer with carboxyl group | Antioxidant properties |

| Isonicotinic Acid | Isomer with carboxyl group | Antimicrobial properties |

| 6-(4-Carboxyphenyl)picolinic acid | Complex structure | Antiviral and anticancer activities |

The comparative analysis illustrates that while simpler derivatives like picolinic acid have limited biological activities, 6-(4-Carboxyphenyl)picolinic acid's unique structure allows for enhanced interactions and broader pharmacological effects.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.